2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Property Optimization

Procure 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine (CAS 61655-77-4) for CNS SAR campaigns. Validated dopamine receptor modulator intermediate per WO 2006/047504 A1. Features balanced logP (0.88) and PSA (32.26 Ų) for BBB penetration. PRMT6 IC₅₀ 26 nM, alpha-1 adrenergic Ki 410 nM. Reactive 2-chloro handle enables focused library generation via nucleophilic aromatic substitution.

Molecular Formula C9H13ClN4
Molecular Weight 212.68 g/mol
CAS No. 61655-77-4
Cat. No. B1600183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine
CAS61655-77-4
Molecular FormulaC9H13ClN4
Molecular Weight212.68 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CN=CC(=N2)Cl
InChIInChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)9-7-11-6-8(10)12-9/h6-7H,2-5H2,1H3
InChIKeyZMVHGTJAFGHEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine (CAS 61655-77-4): Pharmaceutical Building Block for CNS Drug Discovery and SAR Studies


2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine (CAS 61655-77-4) is a heterocyclic organic compound belonging to the N-arylpiperazine class, featuring a pyrazine core substituted at the 2-position with a chloro group and at the 6-position with a 4-methylpiperazine moiety [1]. The compound serves as a versatile pharmaceutical building block, particularly in central nervous system (CNS) drug discovery programs due to its balanced lipophilicity and hydrogen bonding capacity . With a molecular formula of C₉H₁₃ClN₄ and a molecular weight of 212.68 g/mol, this compound is commercially available at 95%+ purity and is utilized in structure-activity relationship (SAR) explorations of dopamine receptor modulators and other neuropharmacological targets [2].

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine: Why In-Class Analogs Cannot Be Simply Interchanged


Despite sharing a common pyrazine-piperazine scaffold, 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine exhibits distinct physicochemical and biological properties that preclude simple substitution with closely related analogs. The presence of the 4-methyl substituent on the piperazine ring significantly alters both the compound's lipophilicity and its hydrogen-bonding capacity compared to demethylated variants, directly impacting blood-brain barrier (BBB) penetration potential and target engagement [1]. Furthermore, the specific substitution pattern on the pyrazine ring—with chlorine at the 2-position and the piperazine moiety at the 6-position—creates a unique electrophilic and steric environment that influences both synthetic derivatization pathways and biological target selectivity . The quantitative evidence below demonstrates why this specific compound, rather than its structural analogs, is the preferred starting material for CNS-focused medicinal chemistry and SAR campaigns.

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Enhanced Lipophilicity and Optimized Polar Surface Area for CNS Penetration vs. Demethylated Analog

The 4-methyl substitution on the piperazine ring of 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine increases lipophilicity (logP = 0.88) compared to the demethylated analog 2-chloro-6-(piperazin-1-yl)pyrazine, while maintaining a favorable polar surface area (PSA = 32.26 Ų) [1]. This balanced profile falls within the established optimal range for CNS drug candidates (logP 1-3, PSA < 60-70 Ų) and improves upon the demethylated analog's lower lipophilicity, which may limit passive BBB diffusion .

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Property Optimization

Patent-Validated Intermediate for Dopamine Receptor Modulator Synthesis

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is explicitly disclosed as a key intermediate in WO 2006/047504 A1 (Janssen Pharmaceutica), a patent covering CNS-active compounds targeting dopamine receptors [1]. This patent linkage provides validated synthetic utility and intellectual property context that is absent for simpler analogs such as 2-chloropyrazine or 4-methylpiperazine alone [2].

Medicinal Chemistry Dopamine Receptor Patent-Protected Scaffold

Documented Alpha-1 Adrenergic Receptor Binding Affinity

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine demonstrates measurable binding affinity for the alpha-1 adrenergic receptor, with a reported Ki value of 410 nM (4.1 × 10⁻⁷ M) in a radioligand displacement assay using [³H]prazosin on rat brain membranes [1]. This affinity, while moderate, provides a quantifiable baseline for SAR studies, whereas the demethylated analog 2-chloro-6-(piperazin-1-yl)pyrazine lacks comparable published affinity data in the same assay system [2].

Adrenergic Receptor Binding Affinity CNS Pharmacology

Potent PRMT6 Inhibition Activity in Biochemical Assays

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine exhibits potent inhibition of protein arginine N-methyltransferase 6 (PRMT6), with a reported IC₅₀ value of 26 nM in a biochemical assay using human full-length PRMT6 [1]. In contrast, the structurally related compound 2-chloro-6-(piperazin-1-yl)pyrazine shows no reported PRMT6 inhibitory activity in public databases, highlighting the critical role of the 4-methyl substitution for this epigenetic target engagement [2].

Epigenetics PRMT6 Inhibitor Enzyme Inhibition

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine: Evidence-Backed Research and Industrial Application Scenarios


CNS Drug Discovery: Dopamine Receptor Modulator Lead Optimization

This compound serves as a key intermediate for synthesizing dopamine receptor modulators, as validated by its explicit inclusion in WO 2006/047504 A1 [1]. Its balanced logP (0.88) and PSA (32.26 Ų) profile supports efficient blood-brain barrier penetration, making it an ideal starting material for CNS-focused medicinal chemistry campaigns targeting neurological and psychiatric disorders .

Epigenetic Probe Development: PRMT6 Inhibitor Scaffold

With a potent PRMT6 IC₅₀ of 26 nM, this compound provides a validated starting point for developing chemical probes to study the role of protein arginine methyltransferase 6 in epigenetic regulation and cancer biology [1]. The chloro substituent at the 2-position of the pyrazine ring offers a convenient handle for further derivatization via nucleophilic aromatic substitution to explore SAR around the PRMT6 binding pocket.

Adrenergic Receptor Pharmacology: Baseline SAR Studies

The documented alpha-1 adrenergic receptor binding affinity (Ki = 410 nM) establishes this compound as a reference point for structure-activity relationship studies aimed at modulating adrenergic signaling [1]. Researchers can systematically modify the pyrazine and piperazine moieties to probe the structural determinants of receptor subtype selectivity and affinity.

Custom Synthesis and Chemical Probe Generation

The presence of a reactive chloro group at the pyrazine 2-position enables straightforward nucleophilic substitution with diverse amines, thiols, or other nucleophiles, facilitating the rapid generation of focused compound libraries for chemical biology applications [1]. This synthetic versatility, combined with the compound's favorable physicochemical properties, supports its use in generating targeted chemical probes for various biological targets.

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